molecular formula C4H9NO4 B041287 (2R,3S)-2-Amino-3,4-dihydroxybutanoic acid CAS No. 21768-44-5

(2R,3S)-2-Amino-3,4-dihydroxybutanoic acid

Cat. No. B041287
CAS RN: 21768-44-5
M. Wt: 135.12 g/mol
InChI Key: JBNUARFQOCGDRK-PWNYCUMCSA-N
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Description

Synthesis Analysis

A novel approach for the stereoselective synthesis of (2R,3S)-2-amino-3,4-dihydroxybutyric acid utilizes an ether directed aza-Claisen rearrangement, showcasing the utility of Au(I) catalysis in facilitating this transformation (Swift & Sutherland, 2007). Another method involves the diastereoselective Strecker reaction of D-glyceraldehyde derivatives, offering efficient routes to the enantiomerically pure amino acid (Cativiela et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, like 3-amino-2,4-dihydroxybutanoic acid derivatives, has been elucidated through X-ray crystallographic analysis and vibrational spectroscopy, which provides insight into the stereochemical arrangement and the physical properties of these molecules (Nakamura et al., 1976), (Yalagi, 2022).

Chemical Reactions and Properties

The compound has been a subject of interest in studies focusing on cyclization reactions of amino acid derivatives, highlighting its versatility as a substrate for generating various cyclic and functionalized structures (Esgulian et al., 2017).

Scientific Research Applications

  • Intermediate for Renin Inhibitory Peptides Preparation : This compound is useful as an intermediate in the preparation of renin inhibitory peptides, which are important in medicinal chemistry for treating conditions like hypertension (Thaisrivongs et al., 1987).

  • Drug Development and Industrial Products : The stereoselective synthesis of this compound is important for drug development in medicinal chemistry and the manufacture of various industrial products (Hernández et al., 2017).

  • Study of Edible Mushrooms : It is useful for studying dihydroxylated α acids from edible mushrooms like Lyophyllum ulmarium (Swift & Sutherland, 2008).

  • Synthesis of Aplysiatoxins : The compound is used in synthesizing models for the C3–C11 moiety of the aplysiatoxins, which are marine natural products with significant biological activities (Walkup & Cunningham, 1987).

  • Neurotransmitter Degradation Study : Substituted 4-aminobutanoic acids, related to this compound, were studied as potential inactivators of purified pig brain gamma-aminobutyric acid aminotransferase, the enzyme responsible for the degradation of the inhibitory neurotransmitter (Silverman & Levy, 1981).

  • Cyclization Reactions : It serves as a substrate for cyclization reactions leading to original and highly-functionalized α-lactones, oxazolidinones, oxazolines, and aziridines (Esgulian et al., 2017).

  • Asymmetric Syntheses of α-Hydroxy-β2-Amino Acids : Asymmetric syntheses of these acids can be used for preparing diastereoisomers of 2-amino-3-hydroxybutanoic acid (Davies et al., 2013).

  • Inactivator for Carboxypeptidase A : (2R, 3S)-2-Benzyl-3,4-epoxybutanoic acid, a related compound, acts as a pseudomechanism-based inactivator for carboxypeptidase A (Lee et al., 1995).

  • Feeding Control Studies in Rats : Infusion of related compounds influenced feeding behavior in rats, providing insights into feeding control mechanisms (Sakata, 1990).

  • Study of Enzymatic Activities in Salmonella typhimurium : This compound helps in studying the αβ-dihydroxyacid dehydratase activity of Salmonella typhimurium (Armstrong et al., 1985).

  • BACE 1 and HIV Protease Inhibition : It's a key unit in KMI derivatives, inhibitors of BACE 1 (β-secretase) and HIV protease (Lee et al., 2006).

  • Stereochemical Research : Studies have developed efficient and stereoselective synthetic routes to this compound, contributing to stereochemical research (Cativiela et al., 1996).

  • Enantioselective Reduction Studies : Reduction of related compounds with immobilized baker's yeast in calcium alginate gel yields highly enantioselective mixtures (Sakai et al., 1986).

  • Occurrence in Edible Mushrooms : The occurrence of this compound in the mushroom Hypsizygus marmoreus suggests a unique mechanism for its synthesis in this organism (Ito et al., 2017).

  • Vitamin B6 Synthesis : 4-Hydroxy-L-threonine, a related compound, is a precursor of pyridoxol (vitamin B6) in Escherichia coli (Wolf et al., 1995).

  • Feeding Modulation Studies : The stereoisomeric form of endogenous organic acid gamma-lactones, related to this compound, modulates food intake in rats (Sakata et al., 1989).

  • Synthesis of D-Isothreonine : Its stereospecific synthesis from L-threonine is a significant research application (Shimohigashi et al., 1979).

  • Application in Stereochemically Pure Compound Synthesis : Its application in synthesizing stereochemically pure compounds related to alloisoleucine and its derivatives (Bakke et al., 1999).

properties

IUPAC Name

(2R,3S)-2-amino-3,4-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNUARFQOCGDRK-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312672
Record name 4-Hydroxy-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-Amino-3,4-dihydroxybutanoic acid

CAS RN

21768-44-5
Record name 4-Hydroxy-D-allothreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21768-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-2-Amino-3,4-dihydroxybutanoic acid
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